
1,2,3,4-Tetraethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2,3,4-Tétraéthylbenzène est un composé organique de formule moléculaire C14H22. Il est classé comme un hydrocarbure aromatique, caractérisé par un cycle benzénique substitué par quatre groupes éthyles. Ce composé est un liquide incolore avec un point d'ébullition relativement élevé et une faible solubilité dans l'eau .
Méthodes De Préparation
Le 1,2,3,4-Tétraéthylbenzène peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du bromure de vinyle avec le 3-hexyne . Industriellement, il peut être produit par l'alkylation du benzène avec de l'éthylène en présence d'un catalyseur. Cette méthode est similaire à la production d'autres alkylbenzènes, où les conditions réactionnelles impliquent généralement des températures et des pressions élevées pour faciliter le processus d'alkylation .
Analyse Des Réactions Chimiques
Le 1,2,3,4-Tétraéthylbenzène subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants. Les agents oxydants courants comprennent le permanganate de potassium et l'acide chromique.
Réduction : Les réactions de réduction peuvent convertir le 1,2,3,4-tétraéthylbenzène en ses dérivés alcanes correspondants en utilisant des réactifs tels que l'hydrogène gazeux en présence d'un catalyseur métallique.
Substitution : Les réactions de substitution aromatique électrophile sont courantes, où les halogènes, les groupes nitro ou d'autres substituants remplacent un ou plusieurs des groupes éthyles. Les réactifs typiques comprennent les halogènes (par exemple, chlore, brome) et les agents nitrants (par exemple, l'acide nitrique).
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec le permanganate de potassium peut produire des acides carboxyliques, tandis que la nitration peut introduire des groupes nitro sur le cycle benzénique .
Applications De Recherche Scientifique
Le 1,2,3,4-Tétraéthylbenzène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes. Sa réactivité en fait un intermédiaire précieux en synthèse organique.
Biologie : Bien qu'il ne soit pas couramment utilisé directement en recherche biologique, les dérivés du 1,2,3,4-tétraéthylbenzène peuvent être utilisés dans l'étude des voies biochimiques et des interactions enzymatiques.
Mécanisme d'Action
Le mécanisme par lequel le 1,2,3,4-tétraéthylbenzène exerce ses effets dépend de la réaction ou de l'application spécifique. Dans les réactions chimiques, son cycle aromatique et ses substituants éthyles influencent sa réactivité et son interaction avec les réactifs. Les cibles moléculaires et les voies impliquées sont généralement liées à son rôle d'intermédiaire ou de précurseur dans la synthèse d'autres composés .
Mécanisme D'action
The mechanism by which 1,2,3,4-tetraethylbenzene exerts its effects depends on the specific reaction or application. In chemical reactions, its aromatic ring and ethyl substituents influence its reactivity and interaction with reagents. The molecular targets and pathways involved are typically related to its role as an intermediate or precursor in the synthesis of other compounds .
Comparaison Avec Des Composés Similaires
Le 1,2,3,4-Tétraéthylbenzène peut être comparé à d'autres composés similaires, tels que :
1,2,3,5-Tétraéthylbenzène : Un autre isomère avec un arrangement différent de groupes éthyles sur le cycle benzénique. Cette différence structurelle peut entraîner des variations de réactivité et d'applications.
1,2,4,5-Tétraéthylbenzène :
Le caractère unique du 1,2,3,4-tétraéthylbenzène réside dans son motif de substitution spécifique, qui influence sa réactivité et sa convenance pour diverses applications.
Propriétés
Numéro CAS |
642-32-0 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



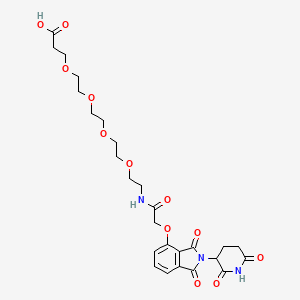
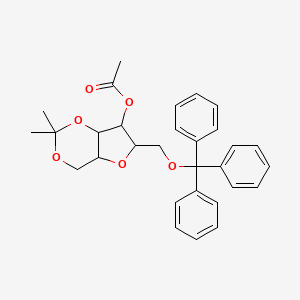
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)
![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
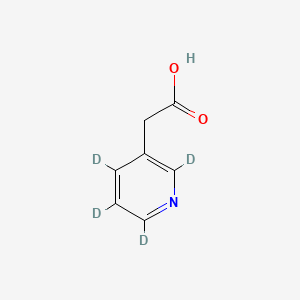


![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
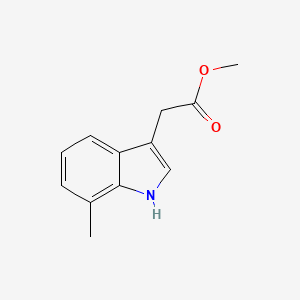
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
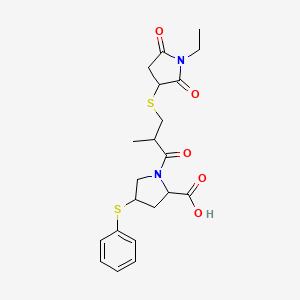
![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

